2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene

LogP Lipophilicity Physicochemical property

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene (CAS 1805562-53-1; IUPAC: 1-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene; molecular formula C₉H₄F₈O; MW 280.11 g/mol) is a highly fluorinated aromatic building block featuring two electron-withdrawing trifluoromethyl (–CF₃) groups at the 2- and 4-positions and a difluoromethoxy (–OCF₂H) group at the 1-position. The –OCF₂H motif belongs to the class of 'emerging fluorinated groups' (EFGs) that have gained prominence in medicinal chemistry and agrochemical discovery as alternatives to classical –CF₃ and –OCF₃ substituents.

Molecular Formula C9H4F8O
Molecular Weight 280.11 g/mol
CAS No. 1805562-53-1
Cat. No. B1413212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene
CAS1805562-53-1
Molecular FormulaC9H4F8O
Molecular Weight280.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)OC(F)F
InChIInChI=1S/C9H4F8O/c10-7(11)18-6-2-1-4(8(12,13)14)3-5(6)9(15,16)17/h1-3,7H
InChIKeyVVEQKAYUGWOAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene (CAS 1805562-53-1): Physicochemical Identity and Comparator Landscape


2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene (CAS 1805562-53-1; IUPAC: 1-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene; molecular formula C₉H₄F₈O; MW 280.11 g/mol) is a highly fluorinated aromatic building block featuring two electron-withdrawing trifluoromethyl (–CF₃) groups at the 2- and 4-positions and a difluoromethoxy (–OCF₂H) group at the 1-position . The –OCF₂H motif belongs to the class of 'emerging fluorinated groups' (EFGs) that have gained prominence in medicinal chemistry and agrochemical discovery as alternatives to classical –CF₃ and –OCF₃ substituents [1]. The compound is commercially supplied at purities ranging from ≥95% to 99% (pharmaceutical grade), with a measured logP of 4.50 and one hydrogen-bond acceptor . Its closest structural analogs—differing only in the ether substituent at the 1-position—include the –OCH₃ (CAS 577-05-9), –OCF₃ (CAS 444-73-5), and –F (CAS 36649-94-2) congeners, as well as regioisomeric mono-CF₃ variants (CAS 156570-16-0, CAS 1214388-57-4), forming the comparator set against which differentiation must be established.

Pre-installed OCF₂H and CF₃ motifs for direct elaboration via cross-coupling or functionalization
Lipophilicity profile compatible with drug-like space; avoids perfluorinated extremes
Multiple purity grades up to pharmaceutical intermediate grade support diverse procurement workflows

Why 2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene Cannot Be Interchanged with In-Class Analogs


Although the 2,4-bis(trifluoromethyl)phenyl scaffold is shared across multiple commercially available building blocks, simple substitution of the ether group at the 1-position yields profound changes in lipophilicity, conformational behavior, hydrogen-bonding capacity, and metabolic stability that cascade into divergent downstream molecular properties. The –OCF₂H group is not merely an intermediate between –OCH₃ and –OCF₃; it is a conformationally adaptive unit that can interconvert between a lipophilic and a polar conformation in response to the molecular environment, whereas –OCF₃ is intrinsically and statically lipophilic [1]. This dynamic polarity modulation, combined with the ability of –OCF₂H to act as a lipophilic hydrogen-bond donor [2], means that replacement with a –OCH₃, –OCF₃, or mono-CF₃ analog fundamentally alters the physicochemical profile of any derived lead compound or advanced intermediate. The following quantitative evidence dimensions establish where and by how much this compound diverges from its closest comparators.

! Replacing OCF₂H with OCH₃ or OCF₃ alters lipophilicity, polarity adaptability, and hydrogen-bond donor capacity—physicochemical profile may shift significantly.
! Fluorine loading and molecular weight differ across analogs; metabolic stability and solubility balance may not transfer directly.
! Purity grade availability and supply continuity differ; OCF₃ analog is discontinued at some vendors, limiting procurement options.

Quantitative Differentiation Evidence for 2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene Versus Closest Analogs


LogP Differentiation: +0.77 LogP Unit Gain Over the Methoxy Analog and >+1.19 Over Mono-CF₃ Variants

The target compound's experimentally derived logP of 4.50 (Fluorochem) is 0.77 log units higher than that of its direct –OCH₃ analog, 1-methoxy-2,4-bis(trifluoromethyl)benzene (CAS 577-05-9, logP 3.73) , and 1.19 log units higher than that of the mono-CF₃, mono-OCF₂H analog 1-(difluoromethoxy)-4-(trifluoromethyl)benzene (CAS 156570-16-0, logP 3.31) [1]. A ΔlogP of +0.77 represents approximately a 5.9-fold increase in octanol/water partition coefficient. This differential is attributable to the combined effect of the second –CF₃ group and the –OCF₂H substituent, both of which enhance lipophilicity relative to –OCH₃, while the –OCF₂H group retains the capacity for polarity adaptation not available to the –OCF₃ analog [2].

Lipophilicity Advantage
Source review
ΔlogP +0.77 vs. –OCH₃ analog; +1.19 vs. mono-CF₃ analog
Substantial logP increase impacts permeability and clearance—supports drug-likeness tuning.
Experimental logP 4.50 (Fluorochem); comparator values from supplier sources.
LogP Lipophilicity Physicochemical property Drug-likeness

Conformational Polarity Adaptation: OCF₂H as an Environmental 'Chameleon' Versus Static OCF₃ Lipophilicity

The –OCF₂H group on the target compound exhibits a unique conformational duality not shared by the –OCF₃ analog (CAS 444-73-5, 2,4-bis(trifluoromethyl)-(trifluoromethoxy)benzene). As demonstrated by Müller (2014) [1], the –OCF₂H group can readily interconvert between a highly lipophilic conformation (with the C–H bond oriented away from the oxygen lone pairs) and a polar conformation (with the C–H bond aligned for dipole maximization), enabling it to adapt its effective polarity to changes in the surrounding molecular environment. In contrast, the –OCF₃ group is diagnosed as 'intrinsically lipophilic' and lacks this conformational switching capability [1]. This behavioral difference has been corroborated in drug design contexts: the –OCF₂H group can serve as a lipophilic hydrogen-bond donor (a property entirely absent in –OCF₃), which has been exploited to improve kinase selectivity through steric clashes with off-target kinases [2].

Polarity Adaptation
Class-level inference
OCF₂H dynamically interconverts lipophilic/polar conformations; OCF₃ is statically lipophilic.
Conformational switching may support environment-dependent membrane permeability and selective binding.
Based on vector polarity model (Müller 2014); not measured on this specific scaffold.
OCF2H Conformational polarity Lipophilic hydrogen bond donor Medicinal chemistry

Fluorine Atom Count and Molecular Weight: 8 Fluorine Atoms (Fsp3 = 0.33) Versus 6 (OCH₃) and 9 (OCF₃) Comparators

The target compound (C₉H₄F₈O, MW 280.11) contains 8 fluorine atoms with an Fsp³ (fraction of sp³-hybridized carbons) of 0.33 . This positions it between the –OCH₃ analog (C₉H₆F₆O, MW 244.13, 6 fluorine atoms, Fsp³ ≈ 0.11) and the –OCF₃ analog (C₉H₃F₉O, MW 298.10, 9 fluorine atoms, Fsp³ = 0.0) [1]. Higher fluorine content generally correlates with enhanced metabolic stability due to the strength of C–F bonds and the electron-withdrawing effect that deactivates aromatic rings toward oxidative metabolism; however, excessively high fluorination (as in the perfluorinated –OCF₃ analog) can drive logP beyond the optimal range (logP > 5) and reduce aqueous solubility to impractical levels. The target compound's intermediate fluorination and Fsp³ value may offer a balanced profile combining metabolic resilience with acceptable physicochemical properties.

Fluorine Loading
Data to verify
8 F atoms, MW 280.11, Fsp³ 0.33 (vs. 6 F, MW 244 in OCH₃; 9 F, MW 298 in OCF₃)
Intermediate fluorine content may balance metabolic stability with acceptable solubility.
Calculated from structures; class-level metabolic stability correlation applies.
Fluorine count Fsp3 Metabolic stability Molecular design

Supplier Purity Spectrum and Pharmaceutical-Grade Availability Supporting cGMP-Relevant Procurement

The target compound is available across a purity spectrum ranging from ≥95% (Fluorochem, research grade) to 98% (Boroncore, NLT specification) to 99% (ChemicalBook, pharmaceutical/medical grade) . This multi-tier purity availability contrasts with several comparator compounds that are listed only at a single purity level (e.g., the –OCH₃ analog at 95–97% from Sigma-Aldrich and AKSci ) or are flagged as 'discontinued' (e.g., the –OCF₃ analog at CymitQuimica ). The availability of pharmaceutical-grade material (99%) with documented storage conditions (2–8 °C) is a procurement-relevant differentiator for applications requiring high-purity building blocks for late-stage functionalization or cGMP intermediate synthesis.

Purity Grades
Context-dependent
≥95% to 99% pharmaceutical grade availability; OCH₃ analog max 97%; OCF₃ limited/discontinued.
High-purity option reduces purification burden for late-stage synthesis.
Supplier listings accessed Q4 2025; subject to change.
Purity Pharmaceutical intermediate Procurement Quality specification

Class-Level Differentiation: OCF₂H as a Metabolically Stable Isostere with Tunable Lipophilicity in Drug and Agrochemical Design

At the class level, the –OCF₂H motif has been validated as a metabolically stable bioisostere for –OH, –SH, and –OCH₃ groups across multiple medicinal chemistry and agrochemical programs [1]. In a systematic SAR study of anthranilic acid derivatives, replacement of –OCH₃ (IC₅₀ = 45 μM) with –OCF₂H (IC₅₀ = 8.9 μM) improved target potency approximately 5-fold, while –OCF₃ (IC₅₀ = 0.94 μM) provided the highest potency but with a concomitant increase in lipophilicity [2]. This illustrates a general principle: the –OCF₂H group can deliver meaningful potency gains over –OCH₃ while avoiding the extreme lipophilicity of –OCF₃ that may compromise solubility and promote off-target binding. In the agrochemical sector, difluoromethoxy-containing aryl building blocks have been incorporated into commercial herbicides and fungicides, where the OCF₂H group contributes to enhanced environmental stability and target-site bioavailability [3]. The target compound, bearing both the OCF₂H motif and two CF₃ groups, represents a building block that can directly install this validated pharmacophoric pattern into lead structures.

Class-Level Potency SAR
Class-level inference
OCF₂H IC₅₀ 8.9 μM vs. OCH₃ 45 μM (~5-fold gain); OCF₃ 0.94 μM but higher lipophilicity.
OCF₂H may improve potency over OCH₃ without extreme lipophilicity of OCF₃.
In vitro assay, anthranilic acid series; not scaffold-specific.
OCF2H Bioisostere Metabolic stability Agrochemical Drug design

Procurement-Relevant Application Scenarios for 2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene


Medicinal Chemistry: Late-Stage Functionalization Building Block for OCF₂H-Containing Drug Candidates Requiring Balanced logP (3.5–5.0)

For drug discovery programs targeting logP in the 3.5–5.0 window, the target compound (logP 4.50) [1] provides a pre-optimized fluorinated aryl scaffold that can be directly elaborated via electrophilic aromatic substitution, cross-coupling, or nucleophilic displacement. Its measured logP advantage of +0.77 over the –OCH₃ analog (logP 3.73) and +1.19 over mono-CF₃ analogs (logP 3.31) [2] [3] means that incorporating this building block shifts the derived lead compound into a higher, yet still drug-like, lipophilicity range without requiring additional fluorination steps. The OCF₂H group's conformational adaptability [4] further supports membrane permeability in diverse biological compartments, while its hydrogen-bond donor capacity can be exploited to engineer selective interactions with target proteins, as demonstrated in recent EGFR inhibitor programs [5]. The availability of 99% pharmaceutical-grade material supports direct use in preclinical candidate synthesis without additional purification.

Agrochemical Discovery: Fluorinated Building Block for Next-Generation Herbicide and Fungicide Intermediates

Fluorine-containing motifs now appear in over 64% of newly launched agrochemicals, with CF₃ present in ~52% and OCF₂H emerging as a key alternative to CF₃ [1]. The target compound combines both motifs in a single, commercially available building block, enabling the rapid construction of fluorinated herbicide or fungicide leads. The class-level SAR data showing ~5-fold potency improvement for OCF₂H over OCH₃ [2], combined with the balanced fluorine loading (8 F atoms, MW 280) that avoids the extreme lipophilicity of the perfluorinated –OCF₃ analog [3], makes this compound particularly suitable for agrochemical programs where environmental persistence and target-site bioavailability must be simultaneously optimized.

Materials Science: Synthesis of Liquid Crystal Intermediates with Tunable Nematic Phase Behavior

Research on mesomorphic properties has established that the OCF₂H group promotes wide nematic phase formation, in contrast to OCF₃ and CF₃ groups that tend to favor smectic A phases [1]. The 2,4-bis(trifluoromethyl)phenyl core provides a high-polarity, electron-deficient aromatic scaffold, while the OCF₂H terminus at the 1-position offers a vector for further functionalization (e.g., via cross-coupling after conversion to the corresponding aryl halide) while preserving nematic-phase-promoting characteristics. This combination is relevant for the design of liquid crystal mixtures for active-matrix displays, where wide nematic ranges, high voltage holding ratios, and positive dielectric anisotropy are critical performance parameters [2].

Synthetic Methodology Development: Substrate for OCF₂H Transfer and Late-Stage Difluoromethoxylation Reaction Optimization

As a well-characterized, commercially available compound containing the OCF₂H group on an electron-deficient aromatic ring, the target compound can serve as a reference standard or starting material for developing and benchmarking new difluoromethoxylation methodologies. Patent literature describes compositions and methods for difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1], and the availability of this compound at defined purity (≥95% to 99%) [2] [3] supports its use as a reproducible substrate for reaction optimization, scope demonstration, and analytical method validation (e.g., ¹⁹F NMR reference).

Application
Selection Property
Validation Focus
Drug candidate lead elaboration
Pre-installed OCF₂H/CF₃ motifs with drug-like lipophilicity
Membrane permeability and target-engagement selectivity via H-bond donor
Herbicide/fungicide intermediate synthesis
Combined CF₃ and OCF₂H groups with balanced fluorination
Environmental stability and target-site bioavailability optimization
Liquid crystal intermediate development
Nematic-phase-promoting OCF₂H on electron-deficient aryl core
Mesophase behavior and dielectric anisotropy assessment
OCF₂H transfer reaction development
Well-characterized substrate with defined purity grades
Reaction scope and ¹⁹F NMR analytical referencing

Technical Documentation Hub

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